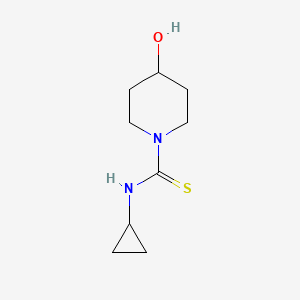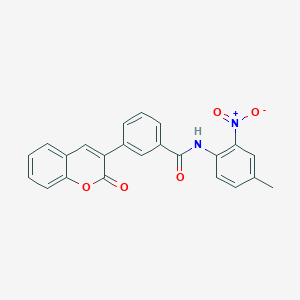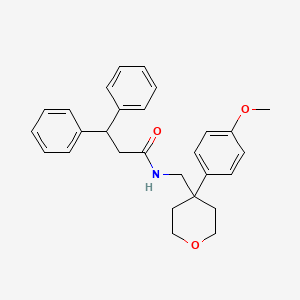![molecular formula C22H29ClN2O2 B4136790 N-[3-[[2-(1-adamantyl)acetyl]amino]-4-chlorophenyl]butanamide](/img/structure/B4136790.png)
N-[3-[[2-(1-adamantyl)acetyl]amino]-4-chlorophenyl]butanamide
Overview
Description
N-[3-[[2-(1-adamantyl)acetyl]amino]-4-chlorophenyl]butanamide is a synthetic organic compound characterized by its unique adamantane structure Adamantane, a diamondoid hydrocarbon, is known for its stability and rigidity, making it a valuable scaffold in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[[2-(1-adamantyl)acetyl]amino]-4-chlorophenyl]butanamide typically involves multiple steps, starting with the preparation of the adamantylacetyl chloride. This intermediate is then reacted with 3-amino-4-chlorophenylbutanamide under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps, such as recrystallization or chromatography, to obtain the compound in high purity. Quality control measures, including spectroscopic analysis (NMR, IR, MS), are essential to confirm the structure and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-[[2-(1-adamantyl)acetyl]amino]-4-chlorophenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxylated derivatives.
Reduction: The carbonyl group in the butanamide moiety can be reduced to form corresponding alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents.
Major Products
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Alcohol derivatives of the butanamide moiety.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-[[2-(1-adamantyl)acetyl]amino]-4-chlorophenyl]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its stable adamantane core.
Biology: Investigated for its potential as a molecular probe in studying biological systems.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its robust chemical structure.
Mechanism of Action
The mechanism of action of N-[3-[[2-(1-adamantyl)acetyl]amino]-4-chlorophenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances the compound’s ability to penetrate biological membranes, while the chlorophenyl and butanamide moieties interact with target proteins, potentially inhibiting their activity. This compound may modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(1-adamantylacetyl)amino]-4-bromophenyl}butanamide
- N-{3-[(1-adamantylacetyl)amino]-4-fluorophenyl}butanamide
- N-{3-[(1-adamantylacetyl)amino]-4-methylphenyl}butanamide
Uniqueness
N-[3-[[2-(1-adamantyl)acetyl]amino]-4-chlorophenyl]butanamide is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. The adamantyl group provides structural rigidity and enhances the compound’s stability, making it a valuable scaffold in drug design and material science.
Properties
IUPAC Name |
N-[3-[[2-(1-adamantyl)acetyl]amino]-4-chlorophenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O2/c1-2-3-20(26)24-17-4-5-18(23)19(9-17)25-21(27)13-22-10-14-6-15(11-22)8-16(7-14)12-22/h4-5,9,14-16H,2-3,6-8,10-13H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJQRTZBACEDQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-3-nitrobenzamide](/img/structure/B4136723.png)
![2-{[5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B4136741.png)

![1-Methyl-3-[3-[4-(2-nitrophenyl)piperazin-1-yl]propyl]urea](/img/structure/B4136763.png)


![N-(2-methoxyethyl)-N'-[2-(1-piperazinyl)ethyl]ethanediamide hydrate](/img/structure/B4136780.png)
![Ethyl 4-[({3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}carbamothioyl)amino]benzoate](/img/structure/B4136798.png)
![N-(tert-butyl)-2-(2-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4136805.png)
![2-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4136818.png)
![N-[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B4136824.png)

![ethyl 3-[(4-ethoxyphenyl)carbamoyl]-2-[(5-nitrofuran-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B4136832.png)
![Ethyl 1-[(5-chloro-2-methoxyphenyl)carbamothioyl]piperidine-3-carboxylate](/img/structure/B4136835.png)
